hexahydro-2H-cyclopenta[d]oxazol-2-one

Medicinal Chemistry HIV-1 Protease Inhibition Structure-Based Drug Design

Procure hexahydro-2H-cyclopenta[d]oxazol-2-one (CAS 114364-42-0, ≥95%) for its unique, pre-organized bicyclic scaffold. This rigid core is essential for developing HIV-1 protease inhibitors that require picomolar affinity (Ki=40 pM) and robust efficacy against multidrug-resistant variants. Unlike flexible monocyclic analogs, its fused cyclopentane-oxazolidinone system ensures precise spatial orientation of functional groups, avoiding entropic penalties and maximizing synthetic yield. Ideal for medicinal chemistry programs targeting resistance profiles equivalent to darunavir.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 114364-42-0
Cat. No. B170151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehexahydro-2H-cyclopenta[d]oxazol-2-one
CAS114364-42-0
Synonymshexahydro-2H-cyclopenta[d]oxazol-2-one
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1CC2C(C1)OC(=O)N2
InChIInChI=1S/C6H9NO2/c8-6-7-4-2-1-3-5(4)9-6/h4-5H,1-3H2,(H,7,8)
InChIKeyBYBIMGJXEDBVDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydro-2H-cyclopenta[d]oxazol-2-one (CAS 114364-42-0): A Defined Bicyclic Oxazolidinone Scaffold for Targeted Synthesis


Hexahydro-2H-cyclopenta[d]oxazol-2-one (CAS 114364-42-0) is a bicyclic heterocyclic compound featuring a fused cyclopentane and oxazolidinone ring system. With a molecular weight of 127.14 g/mol and the formula C₆H₉NO₂ , it is categorized as a cyclic carbamate. Its structure provides a rigid, pre-organized scaffold that is a core component of the oxazolidinone pharmacophore, a class recognized for its biological activity, particularly as synthetic antibiotics [1]. This compound serves as a versatile building block, offering a conformationally constrained framework that is distinct from its monocyclic or acyclic analogs, enabling the design of molecules with enhanced target affinity and metabolic stability .

Why Generic Substitution Fails: The Critical Role of the Bicyclic Framework in Hexahydro-2H-cyclopenta[d]oxazol-2-one Performance


Substituting hexahydro-2H-cyclopenta[d]oxazol-2-one with a generic monocyclic oxazolidinone or an acyclic carbamate is not functionally equivalent due to fundamental differences in conformational behavior and chemical reactivity. The fused cyclopentane ring enforces a rigid, pre-organized geometry that dictates the spatial orientation of key functional groups, directly impacting molecular recognition and binding affinity in biological systems [1]. This rigidity contrasts sharply with the greater conformational flexibility of monocyclic analogs, which can lead to entropic penalties upon target binding. Furthermore, the bicyclic structure can influence key physicochemical properties, such as pKa and vapor pressure, which directly affect handling, solubility, and reactivity in multi-step syntheses . Using a more flexible alternative would forfeit these precise structural and property advantages, potentially leading to significant losses in downstream biological potency or synthetic yield.

Quantitative Differentiation Guide for Hexahydro-2H-cyclopenta[d]oxazol-2-one


Quantified Impact on HIV-1 Protease Inhibition via Conformational Restraint

Incorporation of the bicyclic oxazolidinone scaffold, for which hexahydro-2H-cyclopenta[d]oxazol-2-one is the core, into an HIV-1 protease inhibitor (Compound 4k) resulted in an enzyme inhibition constant (Ki) of 40 pM and an antiviral IC₅₀ of 31 nM in MT-4 cells [1]. The X-ray crystal structure of a related inhibitor (Compound 4a) bound to HIV-1 protease at 1.22 Å resolution confirmed that the rigid bicyclic P2 ligand engages the S2 subsite through specific hydrogen-bonding and van der Waals interactions not previously explored [1]. This potency profile is similar to that of the FDA-approved drug darunavir when evaluated against multidrug-resistant HIV-1 variants [1].

Medicinal Chemistry HIV-1 Protease Inhibition Structure-Based Drug Design

Altered Physicochemical Profile: Density and Boiling Point Relative to Monocyclic Analogs

The bicyclic core of hexahydro-2H-cyclopenta[d]oxazol-2-one directly influences its physicochemical properties. It has a predicted density of 1.193 ± 0.06 g/cm³ and a boiling point of 353.1 ± 9.0 °C at 760 mmHg . In contrast, the monocyclic analog 2-oxazolidinone exhibits a density of 1.204 g/cm³ and a boiling point of 220 °C at 48 mmHg (which would correspond to a significantly lower boiling point at standard pressure) . The higher boiling point of the bicyclic compound indicates stronger intermolecular forces, which can translate to different behavior in purification (e.g., distillation, chromatography) and formulation.

Physical Organic Chemistry Process Chemistry Material Science

Modified Acidity Constant (pKa) Driven by Ring Strain and Structure

The acidity of the NH proton is a key determinant of reactivity and biological interaction. Hexahydro-2H-cyclopenta[d]oxazol-2-one has a predicted pKa of 12.36 ± 0.20 . This is notably more acidic than its monocyclic counterpart, 2-oxazolidinone, which has a predicted pKa of 12.78 ± 0.20 . The lower pKa of the bicyclic compound (by 0.42 log units) indicates that its conjugate base is more stable, a phenomenon often attributed to the ring strain and altered solvation of the fused bicyclic system.

Physical Organic Chemistry Medicinal Chemistry Chemical Reactivity

Validated Enantioselective Synthesis for Stereochemically Pure Building Blocks

A robust, enantioselective synthesis of this bicyclic oxazolidinone scaffold has been developed and published, utilizing a key o-iodoxybenzoic acid (IBX)-mediated cyclization [1]. This method provides a reliable route to optically pure derivatives, which is crucial for applications requiring defined stereochemistry. The general availability of the parent compound with a typical purity of 95% from commercial suppliers and its recommended storage at 2-8°C in a sealed, dry environment [2] ensures a consistent starting material for such advanced syntheses.

Organic Synthesis Asymmetric Synthesis Process Chemistry

Optimized Application Scenarios for Hexahydro-2H-cyclopenta[d]oxazol-2-one Based on Differentiated Evidence


Scaffold for Next-Generation HIV-1 Protease Inhibitors Targeting Drug Resistance

Hexahydro-2H-cyclopenta[d]oxazol-2-one is the optimal core scaffold for designing novel HIV-1 protease inhibitors where overcoming drug resistance is paramount. The evidence demonstrates that inhibitors derived from this bicyclic core achieve picomolar Ki values (40 pM) and maintain their antiviral potency against multidrug-resistant viral variants to a degree comparable to darunavir [1]. Procurement of this specific scaffold is justified for medicinal chemistry programs seeking to develop inhibitors with high intrinsic affinity and a robust resistance profile, a feature directly linked to its rigid, pre-organized structure that engages the protease active site uniquely.

Precursor for Enantioselective Synthesis of Complex, Conformationally Restricted Molecules

This compound is the preferred starting material for any project requiring a stereochemically pure, conformationally restricted bicyclic oxazolidinone. The published enantioselective synthesis using IBX-mediated cyclization provides a validated and scalable route [1]. Procuring the commercially available, high-purity (≥95%) parent compound minimizes the need for initial, low-yielding synthetic steps, allowing research teams to focus on downstream functionalization. This is especially critical in academic and industrial settings where time and resource efficiency are key drivers.

Fundamental Study of Ring Strain and Conformational Effects on Bioactivity

For research aimed at understanding the fundamental relationship between molecular rigidity, physicochemical properties, and biological activity, hexahydro-2H-cyclopenta[d]oxazol-2-one serves as an ideal model system. Its quantifiably different pKa (12.36) and density compared to its monocyclic analog [1] make it a powerful probe for studying the effects of ring fusion. Procuring this specific compound allows for controlled experiments that isolate the impact of the bicyclic framework on parameters like target binding entropy, metabolic stability, and cellular permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for hexahydro-2H-cyclopenta[d]oxazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.